tert-Butyl (r)-3-(2-amino-3-methoxy-3-oxopropyl)-1h-indole-1-carboxylate
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Overview
Description
TERT-BUTYL 3-[(2R)-2-AMINO-3-METHOXY-3-OXOPROPYL]INDOLE-1-CARBOXYLATE is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 3-[(2R)-2-AMINO-3-METHOXY-3-OXOPROPYL]INDOLE-1-CARBOXYLATE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole derivatives.
Key Reactions: The key steps include the introduction of the tert-butyl group, amino group, and methoxy group. These steps often involve electrophilic substitution reactions, protection-deprotection strategies, and coupling reactions.
Reaction Conditions: Common reagents include trifluoroacetic anhydride, ammonium tetramethylnitrate, and various catalysts. .
Industrial Production Methods
Industrial production of this compound may involve flow microreactor systems to enhance efficiency and scalability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 3-[(2R)-2-AMINO-3-METHOXY-3-OXOPROPYL]INDOLE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions
Major Products
The major products formed from these reactions include various substituted indoles, amino alcohols, and oxo derivatives, which can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
TERT-BUTYL 3-[(2R)-2-AMINO-3-METHOXY-3-OXOPROPYL]INDOLE-1-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor to drug candidates.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of TERT-BUTYL 3-[(2R)-2-AMINO-3-METHOXY-3-OXOPROPYL]INDOLE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in cellular processes.
Pathways: The compound can modulate signaling pathways related to cell growth, apoptosis, and metabolism
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-2-carboxylate derivatives: Used in various synthetic applications.
Tryptophan derivatives: Important in biological systems and synthetic chemistry
Uniqueness
TERT-BUTYL 3-[(2R)-2-AMINO-3-METHOXY-3-OXOPROPYL]INDOLE-1-CARBOXYLATE is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, influencing its reactivity and stability .
Properties
Molecular Formula |
C17H22N2O4 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
tert-butyl 3-(2-amino-3-methoxy-3-oxopropyl)indole-1-carboxylate |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-10-11(9-13(18)15(20)22-4)12-7-5-6-8-14(12)19/h5-8,10,13H,9,18H2,1-4H3 |
InChI Key |
HQFNEPWHAWEXLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)OC)N |
Origin of Product |
United States |
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